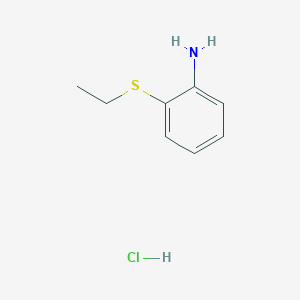

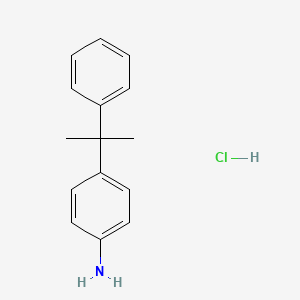

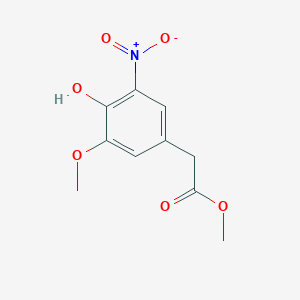

![molecular formula C9H7IN2O2 B1455053 6-碘-8-甲基咪唑并[1,2-a]吡啶-2-羧酸 CAS No. 1227954-99-5](/img/structure/B1455053.png)

6-碘-8-甲基咪唑并[1,2-a]吡啶-2-羧酸

描述

“6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 302.07 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” belongs, has been extensively studied. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The InChI code for “6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) . This indicates that the compound has a molecular structure with 9 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis

“6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a solid at room temperature . Its IUPAC name is 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid .科学研究应用

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results : Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Synthesis of Imidazo[1,2-a]pyridines

- Field : Organic Synthesis

- Application : A series of imidazo[1,2-a]pyridines were synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Methods : A vial containing a mixture of 2-aminopyridine (1 mmol), and α-bromoketone (1 mmol) was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure. After 15–20 min of irradiation, the mixture was cooled to room temperature .

- Results : The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antimalarial Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have also been explored for their antimalarial properties . They have shown significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria .

- Methods : The compounds were tested in vitro against asexual blood stages of Plasmodium falciparum strains and also assessed for cytotoxicity against mammalian cell lines .

- Results : Some of the compounds exhibited nanomolar potency against P. falciparum and showed a good selectivity index .

Anticancer Agents

- Field : Oncology

- Application : Certain imidazo[1,2-a]pyridine derivatives have demonstrated potential as anticancer agents . They have been found to inhibit the growth of various cancer cell lines .

- Methods : The compounds were tested in vitro against a panel of cancer cell lines, and their cytotoxicity was evaluated .

- Results : Some of the compounds showed promising anticancer activity with low micromolar IC50 values .

Antiviral Agents

- Field : Virology

- Application : Imidazo[1,2-a]pyridine analogues have been studied for their antiviral properties . They have shown significant activity against various viruses, including the influenza virus .

- Methods : The compounds were tested in vitro against a panel of viruses, and their antiviral activity was evaluated .

- Results : Some of the compounds showed promising antiviral activity with low micromolar IC50 values .

Material Science

- Field : Material Science

- Application : Imidazo[1,2-a]pyridine moiety is also useful in material science because of its structural character .

- Methods : The compounds were synthesized from easily available chemicals and their properties were evaluated .

- Results : The synthesized compounds showed desirable properties for applications in material science .

安全和危害

未来方向

属性

IUPAC Name |

6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARXPPYIHLCQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

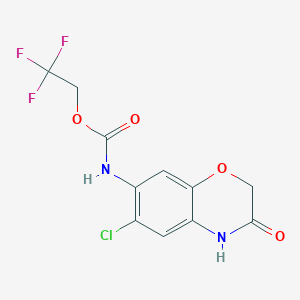

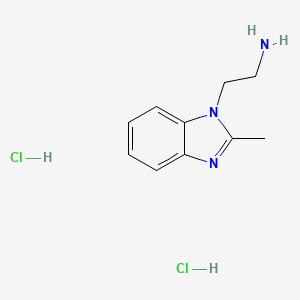

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

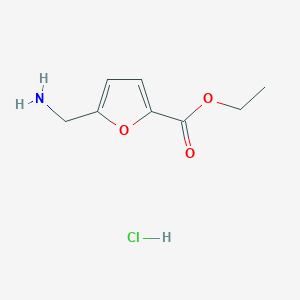

![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)